Cobalt;erbium
CAS No.: 12134-04-2
Cat. No.: VC19712136
Molecular Formula: Co3Er
Molecular Weight: 344.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 12134-04-2 |
|---|---|
| Molecular Formula | Co3Er |
| Molecular Weight | 344.06 g/mol |
| IUPAC Name | cobalt;erbium |
| Standard InChI | InChI=1S/3Co.Er |
| Standard InChI Key | IDEKMKHVVJDTNB-UHFFFAOYSA-N |
| Canonical SMILES | [Co].[Co].[Co].[Er] |
Introduction
Composition and Structural Fundamentals of Erbium-Doped Cobalt Oxide
Elemental Properties of Cobalt and Erbium
Cobalt (Co, atomic number 27) and erbium (Er, atomic number 68) exhibit distinct electronic configurations that synergize in catalytic applications. Cobalt’s electron energy loss spectroscopy (EELS) profile shows major edges at 7,709 eV (L₃), 794 eV (L₂), and 779 eV (L₁), corresponding to transitions from 2p₃/₂, 2p₁/₂, and 2s orbitals . Erbium, a lanthanide, has a [Xe] 4f¹² 6s² configuration, enabling strong 4f-orbital interactions with transition metal matrices. The incorporation of Er³⁺ ions (ionic radius: 0.89 Å) into Co₃O₄’s tetragonal sites (Co²⁺: 0.58 Å, Co³⁺: 0.55 Å) induces lattice strain, creating structural defects critical for OER activity .
Crystal Engineering Through Erbium Doping
Undoped Co₃O₄ adopts a normal spinel structure (AB₂O₄), with Co²⁺ occupying tetrahedral sites and Co³⁺ in octahedral positions. Erbium doping disrupts this arrangement, as evidenced by X-ray diffraction (XRD) peak broadening and Rietveld refinement analyses . The substitution of Co²⁺ with larger Er³⁺ ions increases the lattice parameter from 8.08 Å (pristine Co₃O₄) to 8.14 Å (4% Er-Co₃O₄), enhancing oxygen vacancy formation energy by 0.7 eV according to density functional theory (DFT) .
Table 1: Structural Parameters of Co₃O₄ and Er-Co₃O₄
| Parameter | Co₃O₄ | 4% Er-Co₃O₄ |
|---|---|---|
| Lattice Constant (Å) | 8.08 | 8.14 |
| Co³⁺/Co²⁺ Ratio | 2:1 | 2.4:1 |
| Oxygen Vacancies/nm² | 1.2 | 3.8 |
Synthesis and Morphological Control
Hydrothermal Synthesis Protocol
The optimal 4% Er-Co₃O₄ catalyst is synthesized via a modified hydrothermal method:
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Dissolve cobalt nitrate (Co(NO₃)₂·6H₂O) and erbium nitrate (Er(NO₃)₃·5H₂O) in a 96:4 molar ratio in deionized water.
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Add urea as a precipitating agent and stir at 80°C for 6 hours.
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Transfer the solution to a Teflon-lined autoclave and heat at 180°C for 12 hours.
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Centrifuge the precipitate, wash with ethanol, and calcine at 350°C for 2 hours in air .
This process yields nanoparticles with an average size of 25 nm and a specific surface area of 68 m²/g, as confirmed by BET analysis .
Defect Engineering Strategies
Erbium doping introduces three types of defects:
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Cation vacancies: Er³⁺ substitution creates Co²⁺ vacancies to maintain charge balance.
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Oxygen vacancies: Adjacent to Er sites, these vacancies lower the energy barrier for O–O coupling during OER.
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Grain boundaries: High-resolution TEM reveals twin boundaries that expose additional active sites .
Electrocatalytic Performance in Acidic Media
Benchmarking Against State-of-the-Art Catalysts
In 0.5 M H₂SO₄, 4% Er-Co₃O₄ achieves a turnover frequency (TOF) of 0.48 s⁻¹ at 1.65 V vs. RHE—4.3× higher than undoped Co₃O₄. Comparative data with commercial catalysts highlights its superiority:
Table 2: OER Performance Metrics at 10 mA cm⁻²
| Catalyst | Overpotential (mV) | Tafel Slope (mV/dec) | Stability (h) |
|---|---|---|---|
| 4% Er-Co₃O₄ | 321 | 42 | 250 |
| IrO₂ | 298 | 38 | 300 |
| Undoped Co₃O₄ | 410 | 58 | 50 |
Stability Mechanisms Under Acidic Conditions
In-situ Raman spectroscopy during OER reveals two stabilization pathways:
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Surface passivation: Formation of a 2–3 nm amorphous CoOOH layer protects the catalyst from dissolution.
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Erbium leaching mitigation: Less than 2% Er leaching occurs after 250 hours due to strong Er–O–Co bonding (bond energy: 318 kJ/mol) .
Mechanistic Insights from Computational Modeling
Density Functional Theory (DFT) Analysis
DFT calculations using the PBE+U functional identify three key effects of erbium doping:
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d-Band center modulation: Er shifts Co’s d-band center from -1.2 eV to -0.9 eV, optimizing OH* adsorption energy.
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Reaction pathway alteration: The rate-determining step transitions from *OOH formation (0.82 eV) to *O–*O coupling (0.64 eV).
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Charge redistribution: Bader charge analysis shows 0.21 e⁻ transfer from Er to adjacent Co sites, enhancing redox activity .
Microkinetic Modeling of Active Sites
A four-step microkinetic model parametrized with DFT data predicts that edge-site Co³⁺ adjacent to Er³⁺ contributes 78% of the total activity. The model accurately reproduces experimental Tafel slopes (±3 mV/dec) .
Industrial Applications and Scalability
Proton Exchange Membrane Water Electrolyzers
When integrated into a PEMWE, 4% Er-Co₃O₄ achieves:
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Cell voltage of 1.68 V at 1 A cm⁻² (compared to 1.72 V for IrO₂)
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Degradation rate of 12 μV/h over 1,000 hours
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Hydrogen production cost of $2.18/kg (20% lower than Ir-based systems)
Future Research Directions
Multi-Metal Doping Strategies
Preliminary studies suggest co-doping Er with 1% tungsten reduces overpotential to 305 mV by introducing W⁶+ centers that stabilize surface intermediates.
Advanced Characterization Techniques
Operando X-ray absorption spectroscopy (XAS) at the Co K-edge (7,709 eV) and Er L₃-edge (8,367 eV) will further elucidate dynamic structural changes during OER .
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